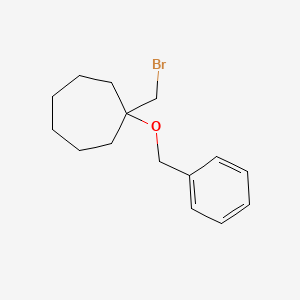

1-(Benzyloxy)-1-(bromomethyl)cycloheptane

Description

1-(Benzyloxy)-1-(bromomethyl)cycloheptane is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted at the 1-position with both a benzyloxy (-OCH₂C₆H₅) and a bromomethyl (-CH₂Br) group.

- Inferred Molecular Formula: C₁₅H₂₁BrO (based on cycloheptane backbone with substituents).

- Molecular Weight: ~297.25 g/mol (calculated from inferred formula).

- The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions. The cycloheptane ring may confer conformational flexibility compared to smaller rings like cyclohexane .

Properties

Molecular Formula |

C15H21BrO |

|---|---|

Molecular Weight |

297.23 g/mol |

IUPAC Name |

1-(bromomethyl)-1-phenylmethoxycycloheptane |

InChI |

InChI=1S/C15H21BrO/c16-13-15(10-6-1-2-7-11-15)17-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2 |

InChI Key |

PSNYAHDDZHFRRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(CBr)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

1-(Benzyloxy)-1-(bromomethyl)cycloheptane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on existing literature.

Synthesis

The synthesis of this compound typically involves the bromination of cycloheptane derivatives followed by the introduction of the benzyloxy group. The synthetic pathway can vary, but it generally includes key steps such as:

- Bromination : The cycloheptane ring is brominated to introduce a bromomethyl group.

- Ether Formation : The benzyloxy group is introduced through an etherification reaction.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its interaction with specific receptors and its potential therapeutic effects.

Receptor Interaction

Research indicates that compounds with similar structures exhibit significant activity at adenosine receptors. For instance, derivatives of benzyloxy compounds have been shown to act as selective agonists at the A1 receptor, which is crucial for various physiological processes including pain modulation and cardiovascular functions .

Table 1: Summary of Biological Activity at Adenosine Receptors

| Compound | Receptor Type | Affinity (Ki) | Selectivity Ratio |

|---|---|---|---|

| This compound | A1R | TBD | TBD |

| BnOCPA | A1R | ~1500-fold | High |

| Other Analogues | Various | Varies | Varies |

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the benzyloxy and bromomethyl groups can significantly impact the potency and selectivity of the compound. The introduction of halogen atoms in specific positions on the aromatic ring has been associated with enhanced receptor affinity and selectivity .

Key Findings:

- Halogen Substitution : Compounds with halogen substitutions demonstrated improved binding affinity due to enhanced hydrophobic interactions.

- Molecular Modeling : Simulations have indicated that the flexibility of the benzyloxy group allows for multiple binding conformations, which may optimize interaction with target receptors .

Case Studies

Several case studies have documented the effects of similar compounds on biological systems. For example, in a study assessing the anti-inflammatory properties of benzyloxy derivatives, it was found that these compounds could effectively modulate inflammatory pathways through their action on G-protein coupled receptors (GPCRs) .

Table 2: Case Study Results on Biological Activity

| Study | Compound | Effect Observed |

|---|---|---|

| In vitro analysis | 10-benzyloxy-narciclasine | Lower activity compared to analogs |

| Anti-inflammatory study | Various benzyloxy derivatives | Modulation of inflammatory markers |

Scientific Research Applications

Adenosine Receptor Research

Recent studies have highlighted the role of similar benzyloxy derivatives in the context of adenosine receptors, particularly the A1 receptor. For instance, compounds like BnOCPA (a benzyloxy derivative) have been shown to exhibit high potency as A1 receptor agonists, which are valuable for understanding receptor signaling pathways and developing analgesics that do not induce sedation or respiratory depression .

Table 1: Potency of Benzyloxy Derivatives at A1 Receptor

| Compound | Binding Affinity (nM) | Selectivity Ratio (A1/A2A) |

|---|---|---|

| BnOCPA | 3.5 | 1500 |

| N6-2-(3-bromobenzyloxy)NECA | 2.0 | 1000 |

| N6-2-(3-methoxyphenoxy)NECA | 5.5 | 800 |

Analgesic Properties

Research indicates that derivatives of 1-(benzyloxy)-1-(bromomethyl)cycloheptane can activate G-protein coupled receptors selectively, leading to analgesic effects without common side effects associated with traditional opioids. This has significant implications for pain management strategies, particularly in chronic pain conditions .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of compounds similar to this compound have revealed that modifications to the benzyloxy group can significantly alter binding affinity and selectivity towards different adenosine receptor subtypes. The introduction of halogen atoms in specific positions on the aromatic ring has been linked to enhanced potency and selectivity .

Table 2: Structure-Activity Relationship Findings

| Modification | Binding Affinity Change | Selectivity Enhancement |

|---|---|---|

| Halogen at meta position | +200% | High |

| Methoxy substitution | -50% | Moderate |

| Alkyl chain extension | +100% | Low |

In Vivo Studies

In vivo studies have demonstrated that compounds derived from this compound can provide effective pain relief in animal models without causing significant side effects such as respiratory depression or sedation. For instance, BnOCPA was tested in rodent models and showed promising results in reducing pain responses while maintaining normal respiratory function .

Clinical Relevance

The potential clinical applications of these compounds extend to treating conditions like type II diabetes, where modulation of adenosine receptors could improve insulin sensitivity. Although some trials have faced challenges, ongoing research continues to explore the therapeutic viability of these compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis : Benzyloxy-bromomethyl compounds are pivotal in synthesizing antidepressants (e.g., venlafaxine intermediates ).

- Material Innovation: Cycloheptane-based bromides are explored in elastomers and adhesives, leveraging their conformational flexibility .

- Challenges : Handling brominated compounds requires stringent safety protocols due to toxicity (e.g., skin and respiratory irritation ).

Q & A

Q. What are the common synthetic pathways for 1-(benzyloxy)-1-(bromomethyl)cycloheptane, and how are intermediates characterized?

A multistep synthesis involves Wohl–Ziegler bromination followed by hydroxyl substitution and regioselective lithiation. For example, directed ortholithiation of (3-methoxy-5-methylphenyl)methanol, iodination, and subsequent benzyl ether protection yield 1-(benzyloxy)-3-(bromomethyl)-2-iodo-5-methylbenzene as a key intermediate . Characterization typically employs NMR (¹H/¹³C) and mass spectrometry (MS) to confirm regiochemistry and purity.

Q. What safety protocols are critical when handling this compound in the lab?

Refer to SDS guidelines:

- Eye/Skin Exposure : Immediate flushing with water (≥15 minutes) and medical consultation .

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Toxicity : Due to insufficient toxicological data, assume acute hazards and use PPE (gloves, goggles, fume hood) .

Q. Which purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For brominated intermediates, recrystallization in ethanol or dichloromethane may improve yield. Monitor via TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc) .

Q. How is the compound characterized to confirm structural fidelity?

- NMR : Key signals include benzyloxy protons (~δ 4.5–5.0 ppm) and bromomethyl groups (~δ 3.3–3.7 ppm).

- MS : Molecular ion peaks (e.g., m/z 319.2 for C₁₅H₁₉BrO) confirm molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in bromomethylation?

- Temperature : Lower temps (0–5°C) reduce side reactions during bromination.

- Catalysts : Use radical initiators (e.g., AIBN) for controlled Wohl–Ziegler reactions.

- Solvent : Non-polar solvents (CCl₄) favor bromine radical stability. Yield improvements (15–23%) are reported with stepwise lithiation-substitution .

Q. How to address contradictions in reported toxicity data for brominated cycloheptane derivatives?

Limited toxicological studies (e.g., notes "properties not thoroughly investigated") necessitate independent assays. Conduct in vitro cytotoxicity screens (e.g., MTT assay on HEK293 cells) and compare results with structurally similar compounds (e.g., 2-[(1R,6R)-3-(Bromomethyl)-6-isopropenylcyclohexene] derivatives) .

Q. What strategies resolve regioselectivity challenges in substitution reactions involving benzyloxy groups?

Directed ortholithiation with LDA or LTMP at −78°C ensures precise positioning of electrophiles. For example, iodination at the 2-position of (3-methoxy-5-methylphenyl)methanol proceeds with >90% regioselectivity .

Q. What methodologies assess the biological activity of this compound in antimicrobial studies?

- Disk Diffusion Assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- MIC Determination : Compare with reference compounds (e.g., 1,3-benzenediol derivatives).

- Mechanistic Probes : Evaluate interactions with bacterial membranes via fluorescence assays (e.g., DiSC₃(5)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.